molecular formula C27H22O7 B2781442 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 610760-56-0

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No. B2781442
M. Wt: 458.466
InChI Key: OENWVSQTQNQYGU-UHFFFAOYSA-N
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Description

The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate” is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin ring, a chromenone (4H-chromen-7-yl) ring, and a methoxybenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The dihydrobenzo[b][1,4]dioxin ring and the chromenone ring would contribute to the rigidity of the molecule, while the methoxybenzoate group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ethyl group, the carbonyl group in the chromenone ring, and the methoxybenzoate group could potentially be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could contribute to its stability and rigidity, while the various functional groups could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on the synthesis and characterization of an isoflavone compound, closely related to the query compound, revealing its potential anticancer properties. The compound was analyzed using NMR, mass spectrometry, and X-ray crystallography, highlighting the significance of structural analysis in understanding the biological activities of such compounds. This research emphasized the compound's anticancer ability against human colon cancer cells, demonstrating the importance of molecular structure in therapeutic applications (Ahn et al., 2020).

Anticancer Properties

  • The aforementioned study by Ahn et al. (2020) also delved into docking experiments within the active sites of aurora kinase A and B to elucidate the anticancer property of the compound. These findings underscore the potential of such compounds in the development of targeted cancer therapies.

Antioxidative Activity

  • Research on the antioxidative constituents from the aerial part of Piper elongatum VAHL. identified compounds with strong antioxidative activities, demonstrating the potential of natural and synthetic derivatives in providing antioxidant benefits. One of the compounds showed stronger antioxidative activity than α-tocopherol, indicating the potential of these compounds in combating oxidative stress-related diseases (Masuoka et al., 1997).

Bio-based Materials

  • A study on the synthesis and copolymerization of fully bio-based benzoxazines from derivatives, including those related to the compound of interest, highlights the application of such chemicals in creating sustainable materials. These findings reveal the compounds' roles in improving the thermal properties and cross-linking density of bio-based polybenzoxazines, contributing to advancements in green chemistry and material sciences (Wang et al., 2012).

Antimicrobial and Antifungal Activity

  • Novel derivatives of substituted amide compounds related to the query compound have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Shah et al., 2016).

Future Directions

The study of complex organic molecules like this one is an active area of research in organic chemistry. Future work could involve exploring the synthesis of this compound, studying its reactivity, and investigating its potential biological activities .

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c1-3-16-12-19-24(14-23(16)34-27(29)18-6-4-5-7-21(18)30-2)33-15-20(26(19)28)17-8-9-22-25(13-17)32-11-10-31-22/h4-9,12-15H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENWVSQTQNQYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3OC)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

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